molecular formula C19H20N2O4 B3147589 N-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 627056-98-8

N-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B3147589
M. Wt: 340.4 g/mol
InChI Key: XPURZZRDIMZUKW-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. Based on its name, it likely contains a cyclopentane ring (a five-membered carbon ring), a carboxamide group (a functional group derived from carboxylic acids), and a nitrophenyl group (a phenyl ring with a nitro group attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentane ring, the introduction of the phenyl and nitrophenyl groups, and the formation of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclopentane ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group could potentially be reduced to an amino group, and the carboxamide group could undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .

Safety And Hazards

As with any chemical compound, handling “N-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be the subject of research in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-17-10-9-15(21(23)24)13-16(17)20-18(22)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPURZZRDIMZUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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